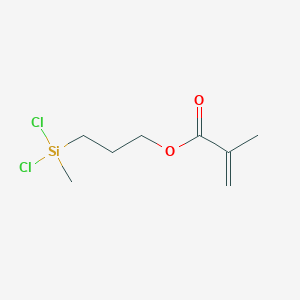

3-(Dichloromethylsilyl)propyl methacrylate

Description

Properties

IUPAC Name |

3-[dichloro(methyl)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl2O2Si/c1-7(2)8(11)12-5-4-6-13(3,9)10/h1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKMQBOTKLTKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939671 | |

| Record name | 3-[Dichloro(methyl)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18301-56-9 | |

| Record name | 3-(Dichloromethylsilyl)propyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18301-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dichloromethylsilyl)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018301569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dichloromethylsilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[Dichloro(methyl)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dichloromethylsilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrolysis of 3-(Dichloromethylsilyl)propyl Methacrylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hydrolysis of 3-(Dichloromethylsilyl)propyl methacrylate, a bifunctional organosilane with significant potential in advanced materials and biomedical applications. Due to the limited direct literature on this specific compound, this guide establishes a robust theoretical and practical framework by drawing parallels with the well-documented hydrolysis of dichlorodimethylsilane. The following sections will detail the reaction mechanisms, influencing kinetic factors, subsequent condensation processes, and appropriate analytical techniques for monitoring the reaction. A detailed, safety-conscious experimental protocol is also provided to guide researchers in the controlled hydrolysis and subsequent polymerization of this reactive monomer. This document is intended to serve as a foundational resource for professionals leveraging the unique properties of chlorosilane-based monomers in material synthesis and drug development.

Introduction: The Significance of Bifunctional Chlorosilanes

This compound is a molecule of interest due to its dual functionality. It possesses a polymerizable methacrylate group, which can participate in free-radical polymerization to form a carbon-based polymer backbone, and a hydrolyzable dichloromethylsilyl group. This latter group is highly reactive towards water, undergoing hydrolysis to form silanol intermediates. These silanols can then undergo condensation to create a stable, cross-linked polysiloxane network (Si-O-Si).

This dual-reaction capability allows this compound to act as a potent coupling agent or a monomer for creating organic-inorganic hybrid polymers. Such materials are of great interest in drug delivery, medical implants, and advanced coatings due to their potential for tailored mechanical properties, biocompatibility, and controlled degradation profiles. The hydrolysis of the dichlorosilyl group is the critical first step in harnessing these properties.

The Hydrolysis Mechanism: A Stepwise Approach

The hydrolysis of this compound is a rapid and exothermic reaction initiated by the nucleophilic attack of water on the silicon atom. The two chlorine atoms are sequentially replaced by hydroxyl groups, with the concurrent formation of hydrogen chloride (HCl) as a byproduct.[1]

The overall reaction can be summarized as follows:

Stage 1: Hydrolysis

The dichlorosilyl group reacts with two molecules of water to form a dihydroxysilyl intermediate (a silanediol) and two molecules of hydrogen chloride.

CH₂(C(CH₃))CO₂(CH₂)₃Si(CH₃)Cl₂ + 2H₂O → CH₂(C(CH₃))CO₂(CH₂)₃Si(CH₃)(OH)₂ + 2HCl

This reaction is typically very fast, as the silicon-chlorine bond is highly susceptible to cleavage by water.[1] The HCl generated can further catalyze the hydrolysis reaction.

Stage 2: Condensation

The newly formed and highly reactive silanol groups readily condense with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This condensation can proceed in a linear fashion to form chains or cyclize to form cyclic oligomers.[1][2]

n[CH₂(C(CH₃))CO₂(CH₂)₃Si(CH₃)(OH)₂] → [-O-Si(CH₃)( (CH₂)₃O₂C(C(CH₃))CH₂ )-]n + nH₂O

The following diagram illustrates the sequential hydrolysis and subsequent condensation pathway.

Caption: Hydrolysis and condensation pathway of this compound.

The reaction mechanism for chlorosilanes with water is generally considered a bimolecular displacement (S(_N)2-Si) type reaction.[3] This involves the formation of a pentacoordinate silicon intermediate or transition state.

Key Factors Influencing Hydrolysis and Condensation

The rates of hydrolysis and subsequent condensation are highly sensitive to several experimental parameters. Precise control over these factors is essential for achieving reproducible material properties.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Field-Proven Insights |

| Water Stoichiometry | Increases with water concentration. | Dependent on silanol concentration. | The amount of water dictates the extent of hydrolysis. A stoichiometric excess of water can lead to more complete hydrolysis but may also promote rapid, less controlled condensation.[4] Industrial processes often carefully control the water ratio to manage the exotherm and the structure of the hydrolysate.[4][5] |

| Temperature | Increases with temperature. | Increases with temperature. | The hydrolysis of chlorosilanes is exothermic. Elevated temperatures accelerate the reaction but can lead to uncontrolled side reactions and broader molecular weight distributions of the resulting polymer.[5] Cooling is often necessary for controlled reactions.[6] |

| Solvent | Dependent on solvent polarity and miscibility. | Dependent on solvent polarity. | The choice of solvent is critical for managing the reaction. A non-polar organic solvent can be used to create a two-phase system where the hydrolysis occurs at the interface. A polar, water-miscible solvent like acetone or THF can create a homogeneous reaction medium, often leading to a more controlled reaction. |

| pH (acidity) | Autocatalytic due to HCl production. | Generally slower in highly acidic conditions. | The reaction generates HCl, which creates a highly acidic environment and catalyzes further hydrolysis. The high acidity, however, tends to stabilize the intermediate silanols and can slow the rate of condensation.[7] Neutralization is often a subsequent step to promote controlled condensation.[5] |

| Mixing/Agitation | Increases with agitation in multiphase systems. | Increases with agitation. | In systems where the chlorosilane and water are not fully miscible, the rate of reaction is mass-transfer limited. Vigorous stirring is necessary to increase the interfacial area and ensure a consistent reaction rate. |

Analytical Techniques for Monitoring the Reaction

To ensure control over the hydrolysis and condensation process, it is crucial to monitor the disappearance of reactants and the formation of intermediates and products in real-time.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring the key functional group transformations.

-

Si-Cl stretch: The disappearance of the characteristic Si-Cl stretching vibration indicates the progress of hydrolysis.

-

O-H stretch: The appearance of a broad O-H stretching band from the silanol (Si-OH) groups confirms hydrolysis.

-

Si-O-Si stretch: The emergence of a strong, broad Si-O-Si stretching band signifies the formation of the siloxane backbone during condensation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to monitor changes in the protons on the methyl and propyl groups adjacent to the silicon atom as the chemical environment changes from a chlorosilane to a silanol and then to a siloxane.

-

²⁹Si NMR: This is a powerful, direct method for observing the silicon environment. Distinct chemical shifts will be observed for the starting dichlorosilane, the intermediate silanediol, and the various siloxane structures (linear, cyclic, cross-linked).

-

-

Gas Chromatography (GC): Can be used to quantify the remaining unreacted this compound, particularly in the early stages of the reaction.

-

Titration: The production of HCl can be quantified by titrating aliquots of the reaction mixture with a standardized base. This provides a direct measure of the extent of hydrolysis.

Experimental Protocol: Controlled Hydrolysis

The following protocol provides a framework for the controlled hydrolysis of this compound in a laboratory setting. Safety is paramount when working with chlorosilanes due to their reactivity with moisture and the release of corrosive HCl gas. [8] This experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, acid-resistant gloves, lab coat) must be worn.[1]

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., Toluene or Tetrahydrofuran)

-

Deionized water

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

Step-by-Step Methodology:

-

System Setup: Assemble the three-necked flask with the dropping funnel, condenser, and an inlet for inert gas. Ensure the system is dry by oven-drying the glassware or flame-drying under vacuum.

-

Inert Atmosphere: Purge the system with a slow stream of inert gas to remove air and moisture.

-

Reagent Preparation: In the main flask, dissolve a known quantity of this compound in the anhydrous solvent under stirring. In the dropping funnel, prepare a solution of deionized water in the same solvent.

-

Controlled Addition: Slowly add the water/solvent mixture from the dropping funnel to the stirred chlorosilane solution. The addition rate should be controlled to manage the exothermic reaction and the evolution of HCl gas. The off-gas can be bubbled through a basic solution to neutralize the HCl.

-

Reaction Monitoring: At timed intervals, carefully extract small aliquots from the reaction mixture for analysis by FTIR, NMR, or titration to monitor the progress of the hydrolysis.

-

Condensation: Once the hydrolysis is complete (as determined by the disappearance of the Si-Cl signal in FTIR, for example), the condensation can be allowed to proceed. The temperature can be adjusted to control the rate of condensation.

-

Workup: After the desired degree of polymerization is achieved, the reaction can be quenched. The acidic solution is typically neutralized by washing with a dilute base such as sodium bicarbonate solution. The organic phase is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the polysiloxane product.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the controlled hydrolysis of this compound.

Applications in Research and Drug Development

The polysiloxanes derived from the hydrolysis and condensation of this compound have a wide range of potential applications:

-

Surface Modification: The hydrolyzed silane can be used to treat surfaces of glass or metal oxides, creating a covalent bond with the surface hydroxyl groups. The pendant methacrylate groups are then available for further functionalization, for example, to improve the adhesion of a polymer matrix or to immobilize biomolecules.

-

Hybrid Polymers: The methacrylate group can be polymerized, either before or after the hydrolysis/condensation of the silyl group, to create organic-inorganic hybrid polymers. These materials can exhibit a unique combination of properties, such as the flexibility of a polymer and the thermal stability of a silicone.[9]

-

Biomaterials and Drug Delivery: The biocompatibility of polysiloxanes makes them attractive for biomedical applications.[9][10] The ability to copolymerize the methacrylate group with other monomers allows for the synthesis of functional polymers for drug encapsulation and controlled release. The siloxane network can provide a stable, yet potentially biodegradable, matrix.

Conclusion and Future Outlook

The hydrolysis of this compound is a powerful and versatile reaction for the creation of advanced materials. While its reactivity demands careful handling, it offers significant advantages in forming robust siloxane networks functionalized with polymerizable groups. By understanding and controlling the fundamental principles of its hydrolysis and condensation, as guided by the behavior of analogous dichlorosilanes, researchers can unlock its potential for creating novel materials for a wide array of applications, from industrial coatings to sophisticated drug delivery systems. Further research focusing on the specific kinetics and polymerization behavior of this molecule will be invaluable in fully realizing its capabilities.

References

- CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google P

-

Experiments - Hydrolysis of chloromethylsilanes - Chemiedidaktik Uni Wuppertal. (URL: [Link])

-

Theoretical study of the hydrolysis of chlorosilane - ResearchGate. (URL: [Link])

- US4609751A - Method of hydrolyzing chlorosilanes - Google P

-

The stoichiometric reaction of 516 g of dimethyl dichlorosilane with water results in a tetramer.... - YouTube. (URL: [Link])

-

Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC - NIH. (URL: [Link])

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. (URL: [Link])

-

Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate | Request PDF - ResearchGate. (URL: [Link])

-

Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. (URL: [Link])

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications. (URL: [Link])

-

Polydimethylsiloxane Composites Characterization and Its Applications: A Review - MDPI. (URL: [Link])

-

(PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute - ResearchGate. (URL: [Link])

- CN100357298C - Continuous hydrolysis process of organic dichlorosilane - Google P

-

How does 1,3-dichloro-1,3,5-triazinane-2,4,6-trione (dichloroisocyanuric acid) generate hypochlorous acid when dissolved in water? (URL: [Link])

-

Analysis of the Gas Phase Reactivity of Chlorosilanes | Request PDF - ResearchGate. (URL: [Link])

-

Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. (URL: [Link])

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. (URL: [Link])

-

Preparation of mechanically patterned hydrogels for controlling the self-condensation of cells - PMC - NIH. (URL: [Link])

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (URL: [Link])

-

Reaction of Water with Disulfur Dichloride - YouTube. (URL: [Link])

- EP2076523B1 - Hydrolysis-resistant silicone compounds - Google P

-

3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem. (URL: [Link])

Sources

- 1. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. US4609751A - Method of hydrolyzing chlorosilanes - Google Patents [patents.google.com]

- 5. CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 8. globalsilicones.org [globalsilicones.org]

- 9. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polydimethylsiloxane Composites Characterization and Its Applications: A Review [mdpi.com]

An In-depth Technical Guide to the NMR Spectral Data of 3-(Dichloromethylsilyl)propyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dichloromethylsilyl)propyl methacrylate is a bifunctional organosilane molecule of significant interest in materials science and nanotechnology. Its structure combines a reactive methacrylate group, capable of undergoing polymerization, with a hydrolyzable dichloromethylsilyl group, which can form stable siloxane bonds with inorganic substrates or other silane molecules. This dual functionality makes it a valuable coupling agent for creating durable bonds between organic polymers and inorganic surfaces, enhancing properties such as adhesion, dispersion, and mechanical strength in composite materials.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the chemical environment of each atom in the molecule. This guide offers a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, providing predicted chemical shifts, coupling patterns, and assignments. It also includes a standard experimental protocol for acquiring such data, serving as a practical reference for researchers in the field.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the NMR spectra, the atoms in the this compound molecule are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on C¹ (vinyl) | ~6.1 | Singlet (or narrow multiplet) | - | 1H |

| H on C¹ (vinyl) | ~5.5 | Singlet (or narrow multiplet) | - | 1H |

| H on C³ (methyl) | ~1.9 | Singlet | - | 3H |

| H on C⁵ (-O-CH₂-) | ~4.1 | Triplet | ~6.5 | 2H |

| H on C⁶ (-CH₂-) | ~1.8 | Quintet (or multiplet) | ~7.0 | 2H |

| H on C⁷ (-CH₂-Si) | ~0.8 | Triplet | ~8.0 | 2H |

| H on C⁹ (Si-CH₃) | ~0.4 | Singlet | - | 3H |

Rationale for ¹H NMR Chemical Shift Assignments:

-

Vinyl Protons (C¹): The two protons on the terminal double bond are diastereotopic and are expected to have slightly different chemical shifts, appearing as singlets or narrow multiplets around 6.1 and 5.5 ppm.[1][2] This is a characteristic region for vinyl protons in methacrylate esters.

-

Methacrylate Methyl Protons (C³): The methyl group attached to the double bond (C³) is expected to produce a singlet around 1.9 ppm, a typical value for this group in methacrylate systems.[1]

-

Ester-linked Methylene Protons (C⁵): The methylene protons on C⁵ are adjacent to the electron-withdrawing ester oxygen, causing a significant downfield shift to approximately 4.1 ppm.[3] This signal is expected to be a triplet due to coupling with the neighboring methylene protons on C⁶.

-

Propyl Methylene Protons (C⁶): The central methylene protons of the propyl chain (C⁶) are expected to resonate around 1.8 ppm. This signal will appear as a quintet or a more complex multiplet due to coupling with the protons on both C⁵ and C⁷.

-

Silyl-linked Methylene Protons (C⁷): The methylene protons on C⁷, being directly attached to the silicon atom, will be shifted upfield compared to a typical alkane chain, appearing around 0.8 ppm. The signal should be a triplet due to coupling with the C⁶ protons.

-

Silyl-methyl Protons (C⁹): The methyl group directly bonded to the silicon atom is in a highly shielded environment and is expected to have a chemical shift of around 0.4 ppm, appearing as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C¹ (=CH₂) | ~125 |

| C² (=C<) | ~136 |

| C³ (-CH₃) | ~18 |

| Carbonyl Carbon | ~167 |

| C⁵ (-O-CH₂-) | ~67 |

| C⁶ (-CH₂-) | ~22 |

| C⁷ (-CH₂-Si) | ~15 |

| C⁹ (Si-CH₃) | ~-1 |

Rationale for ¹³C NMR Chemical Shift Assignments:

-

Olefinic Carbons (C¹ and C²): The sp² hybridized carbons of the methacrylate group are expected in the downfield region, with the terminal CH₂ carbon (C¹) around 125 ppm and the quaternary carbon (C²) further downfield at approximately 136 ppm.[4][5]

-

Methacrylate Methyl Carbon (C³): The methyl carbon of the methacrylate group (C³) is predicted to appear at approximately 18 ppm.[4]

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule and will be found at around 167 ppm.[5]

-

Ester-linked Methylene Carbon (C⁵): The C⁵ carbon, bonded to the ester oxygen, will be significantly deshielded, with an expected chemical shift of about 67 ppm.

-

Propyl Methylene Carbons (C⁶ and C⁷): The C⁶ carbon of the propyl chain is expected at around 22 ppm. The C⁷ carbon, being attached to the silicon atom, will be shifted upfield to approximately 15 ppm.

-

Silyl-methyl Carbon (C⁹): The carbon of the methyl group directly attached to the silicon atom is highly shielded and may even appear at a slightly negative chemical shift, around -1 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sources

3-(Dichloromethylsilyl)propyl methacrylate CAS number 18301-56-9 properties

An In-Depth Technical Guide to 3-(Dichloromethylsilyl)propyl Methacrylate CAS Number: 18301-56-9

Introduction

This compound is a bifunctional organosilane molecule of significant interest in materials science and polymer chemistry. Its unique structure, featuring a polymerizable methacrylate group and a hydrolyzable dichloromethylsilyl group, allows it to serve as a crucial molecular bridge between organic polymer systems and inorganic substrates.[1] This dual reactivity makes it an effective coupling agent, adhesion promoter, and surface modifier, capable of forming durable covalent bonds that enhance the mechanical and chemical properties of composite materials. This guide provides a comprehensive technical overview of its properties, reactivity, applications, and handling protocols for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄Cl₂O₂Si | [2] |

| Molecular Weight | 241.187 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 270.1 ± 23.0 °C at 760 mmHg | [2] |

| Flash Point | 117.1 ± 22.6 °C | [2] |

| Refractive Index | 1.454 | [2] |

| Synonyms | (3-Methacryloxypropyl)methyldichlorosilane, Methacryloxypropylmethyldichlorosilane, 3-(methyldichlorosilyl)propyl methacrylate | [1][2] |

Synthesis and Core Reactivity

The utility of this compound stems from its two distinct reactive sites, which can be manipulated independently. The synthesis of similar compounds is often achieved through the hydrosilylation of an allyl methacrylate with a corresponding chlorosilane in the presence of a transition metal catalyst.[3]

Hydrolysis and Condensation of the Dichlorosilyl Group

The dichloromethylsilyl moiety is highly susceptible to hydrolysis in the presence of water or ambient moisture.[1] This reaction is the cornerstone of its function as a coupling agent. The chlorine atoms are displaced by hydroxyl groups, forming a reactive silanol intermediate. These silanols are unstable and readily condense with other silanols or with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides) to form stable, covalent siloxane (Si-O-Si) bonds. This process anchors the molecule to the inorganic surface.

Caption: Hydrolysis of the dichlorosilyl group and condensation onto a hydroxylated surface.

Polymerization of the Methacrylate Group

The methacrylate functional group is readily polymerizable via free-radical mechanisms.[1] This allows the molecule, once anchored to a surface, to co-polymerize with other monomers to form a polymer matrix. This covalent integration ensures a robust interface between the inorganic filler/substrate and the organic polymer, which is critical for the performance of composites. The polymerization can be initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or by photoinitiators.

Caption: Free-radical polymerization of the methacrylate group.

Core Applications & Mechanistic Insights

The dual functionality of this compound underpins its use in several advanced applications.

-

Coupling Agent in Composites: This is its primary application. In materials like fiberglass-reinforced polymers or silica-filled dental composites, the silane acts as an intermediary. The dichlorosilyl end bonds to the inorganic filler, while the methacrylate end polymerizes into the organic resin matrix. This covalent linkage prevents delamination at the organic-inorganic interface, dramatically improving stress transfer, moisture resistance, and overall mechanical strength.[4]

-

Adhesion Promoter: When applied as a primer to inorganic surfaces like glass or metal, it forms a durable film that is covalently bonded to the substrate.[1] This film presents a methacrylate-rich surface that can subsequently form strong bonds with an applied polymer coating, adhesive, or sealant.

-

Surface Modification: Researchers use this molecule to functionalize surfaces for specific purposes. For example, glass slides or silica nanoparticles can be treated to introduce polymerizable groups on their surface.[5] This allows for the subsequent "grafting" of polymer chains from the surface, creating materials with tailored wettability, biocompatibility, or chromatographic properties.

Experimental Protocol: Surface Modification of Glass Substrates

This protocol provides a generalized workflow for using this compound to functionalize a glass surface. Caution: This protocol must be performed in a fume hood with appropriate personal protective equipment, as the reagent is corrosive and reacts with moisture to release HCl gas.[6][7]

-

Substrate Cleaning:

-

Thoroughly clean glass slides by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each).

-

Dry the slides under a stream of nitrogen and then in an oven at 110 °C for at least 1 hour to remove adsorbed water and ensure a high density of surface hydroxyl groups.

-

-

Silanization Solution Preparation:

-

Work in a dry, inert atmosphere (e.g., a glovebox or using Schlenk line techniques) to prevent premature hydrolysis of the silane.

-

Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane.

-

-

Surface Functionalization:

-

Immerse the clean, dry glass slides in the silanization solution.

-

Allow the reaction to proceed for 1-4 hours at room temperature under gentle agitation. The dichlorosilyl groups will react with the surface hydroxyls.

-

-

Rinsing and Curing:

-

Remove the slides from the solution and rinse thoroughly with fresh anhydrous solvent to remove any unbound silane.

-

Dry the slides under a stream of nitrogen.

-

To complete the condensation of any remaining silanol groups and form a stable cross-linked layer, cure the slides in an oven at 80-110 °C for 30-60 minutes.

-

-

Verification (Optional):

-

The success of the functionalization can be confirmed by measuring the water contact angle. A successful modification will typically result in a more hydrophobic surface compared to the clean, hydrophilic glass.

-

Safety, Handling, and Storage

-

Hazards: this compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is moisture-sensitive and reacts with water, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas. Inhalation may cause respiratory tract irritation.[6]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[2] The recommended storage temperature is below 5 °C.[2] Keep away from heat, sparks, and open flames.

Conclusion

This compound is a versatile and powerful molecule for creating robust organic-inorganic hybrid materials. A thorough understanding of its dual-reaction mechanism—hydrolysis/condensation at the silyl center and polymerization at the methacrylate terminus—is essential for leveraging its capabilities as a coupling agent and surface modifier. When handled with the appropriate safety precautions, it provides a reliable method for enhancing the performance and durability of a wide range of advanced materials.

References

-

Podkoscielna, B., et al. (2024). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. MDPI. [Link]

-

Burtscher, S., et al. (2023). Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation. MDPI. [Link]

-

ChemSrc. (2025). 3-[Dichloro(methyl)silyl]propyl methacrylate. [Link]

-

Serelis, A. K., et al. (2000). Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization. Macromolecular Chemistry and Physics. [Link]

-

PubChem. 3-(Dimethoxymethylsilyl)propyl methacrylate. [Link]

-

Themistou, E., & Patrickios, C. S. (2006). Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate. Macromolecules. [Link]

-

Vanzetto, L., et al. (2003). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. Journal of Chromatography A. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet for (3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE. [Link]

- Google Patents. (2016). Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor.

-

Reculusa, S., et al. (2003). Synthesis of poly(styrene-co-3-trimethoxysilyl propyl methacrylate) microspheres coated with polysiloxane layer. Polymer. [Link]

Sources

- 1. CAS 18301-56-9: Methacryloxypropylmethyldichlorosilane [cymitquimica.com]

- 2. CAS#:18301-56-9 | 3-[Dichloro(methyl)silyl]propyl methacrylate | Chemsrc [chemsrc.com]

- 3. WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. gelest.com [gelest.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Functionalization of Poly(methyl methacrylate-co-3-(dichloromethylsilyl)propyl methacrylate)

Introduction: Bridging Organic and Inorganic Properties

The copolymerization of traditional vinyl monomers with functionalized organosilicon monomers offers a powerful route to hybrid materials that synergistically combine the properties of organic polymers with the unique characteristics of silicon-containing moieties. Poly(methyl methacrylate) (PMMA) is a widely used amorphous thermoplastic known for its excellent optical clarity, rigidity, and biocompatibility.[1] By incorporating monomers such as 3-(dichloromethylsilyl)propyl methacrylate (DCSM), the resulting copolymer gains reactive sites that can be leveraged for a variety of post-polymerization modifications. The dichlorosilyl groups are hydrolytically sensitive and can undergo condensation to form cross-linked siloxane networks, enabling the development of advanced materials for coatings, adhesives, and biomedical devices.[2][3]

These functional copolymers are of significant interest to researchers in materials science and drug development. The ability to tailor surface properties, create controlled cross-linked networks, and introduce inorganic components into a well-defined polymer architecture opens up new possibilities for designing materials with enhanced thermal stability, tunable mechanical properties, and specific surface functionalities.[4][5] This application note provides a detailed protocol for the free-radical copolymerization of methyl methacrylate (MMA) with DCSM, along with procedures for the subsequent hydrolysis and condensation of the silyl groups to form a cross-linked network.

Materials and Reagents

Proper preparation and purification of all materials are critical for a successful and reproducible polymerization.

| Reagent | Abbreviation | Supplier | Purity | Purpose | Notes |

| Methyl methacrylate | MMA | Sigma-Aldrich | 99% | Monomer | Inhibitor should be removed before use. |

| This compound | DCSM | Gelest, Inc. | >95% | Functional Monomer | Highly reactive with moisture. Must be handled under inert atmosphere. |

| Azobisisobutyronitrile | AIBN | Sigma-Aldrich | 98% | Radical Initiator | Should be recrystallized from methanol before use. |

| Toluene | - | Fisher Scientific | Anhydrous, 99.8% | Solvent | Should be distilled over a suitable drying agent (e.g., sodium/benzophenone). |

| Methanol | - | Fisher Scientific | ACS Grade | Non-solvent for precipitation | - |

| Tetrahydrofuran | THF | Sigma-Aldrich | Anhydrous, >99.9% | Solvent for characterization | - |

Crucial Safety Precautions

Working with this compound and its derivatives requires strict adherence to safety protocols due to the reactivity of the chlorosilyl groups.

-

Moisture Sensitivity: DCSM reacts with water and other protic solvents to release hydrochloric acid (HCl). All glassware must be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Corrosivity: The hydrolysis of DCSM produces HCl, which is corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate gloves (e.g., nitrile gloves).

-

Handling: Use only under a chemical fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Waste Disposal: All waste containing DCSM or its byproducts should be quenched carefully with a non-protic solvent and then slowly with an alcohol before disposal according to institutional guidelines.

Experimental Procedure

Part 1: Free-Radical Copolymerization of MMA and DCSM

This protocol describes a solution polymerization method, which allows for good control over the reaction temperature and viscosity.

1.1 Monomer Purification:

- To remove the inhibitor (typically hydroquinone monomethyl ether), pass the methyl methacrylate (MMA) through a column packed with basic alumina.[8]

- Store the purified MMA under an inert atmosphere at 4°C until use.

- DCSM should be used as received, ensuring it is handled under strictly anhydrous and inert conditions.

1.2 Reaction Setup:

- Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

- Maintain a positive pressure of inert gas throughout the setup.

1.3 Polymerization:

- In the reaction flask, dissolve the desired molar ratio of purified MMA and DCSM in anhydrous toluene. A typical starting point is a 90:10 molar ratio of MMA to DCSM. The total monomer concentration should be around 1-2 M.

- Add the radical initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

- Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

- Immerse the flask in a preheated oil bath at 70°C to initiate the polymerization.[9]

- Allow the reaction to proceed for 6-24 hours under a constant inert atmosphere and stirring. The reaction time can be adjusted to control the final conversion and molecular weight.

1.4 Polymer Isolation and Purification:

- After the desired reaction time, cool the flask to room temperature.

- Precipitate the copolymer by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

- The copolymer will precipitate as a white solid.

- Collect the polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers and initiator residues.

- Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of poly(MMA-co-DCSM).

Part 2: Hydrolysis and Cross-linking of the Copolymer

The dichlorosilyl groups on the copolymer backbone are reactive sites for hydrolysis and subsequent condensation to form a cross-linked network.

2.1 Hydrolysis:

- Dissolve the purified poly(MMA-co-DCSM) in a dry, aprotic solvent like THF or toluene.

- In a separate flask, prepare a solution of water in the same solvent. The amount of water should be at least stoichiometric with respect to the dichlorosilyl groups. An excess of water can be used to ensure complete hydrolysis.

- Slowly add the water solution to the polymer solution under vigorous stirring. The reaction is exothermic and will release HCl gas. Ensure the reaction is performed in a well-ventilated fume hood.

- The hydrolysis reaction is generally rapid. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete conversion of the dichlorosilyl groups to silanol groups (-Si(CH₃)(OH)₂).

2.2 Condensation and Cross-linking:

- The condensation of the newly formed silanol groups can be promoted by the addition of a catalyst, such as a tin catalyst (e.g., dibutyltin dilaurate) or an amine catalyst (e.g., triethylamine), although it can also proceed without a catalyst, especially with heating.

- The cross-linking can be achieved by casting a film of the hydrolyzed polymer solution and allowing the solvent to evaporate. Gentle heating (e.g., 60-80°C) will accelerate the condensation reaction, leading to the formation of a cross-linked, insoluble network.[6]

Characterization

A suite of analytical techniques should be employed to confirm the structure and properties of the synthesized copolymer.

| Technique | Purpose | Expected Results |

| ¹H NMR | To determine the copolymer composition. | Peaks corresponding to the protons of both MMA and DCSM units will be present. The ratio of the integrated peak areas can be used to calculate the incorporation of each monomer into the copolymer chain. |

| FT-IR | To confirm the presence of functional groups. | Characteristic peaks for the ester carbonyl group of the methacrylates (~1730 cm⁻¹), Si-Cl stretching (around 550-600 cm⁻¹), and after hydrolysis, a broad O-H stretching band for the silanol groups (~3200-3600 cm⁻¹) and Si-O-Si stretching for the cross-linked network (~1000-1100 cm⁻¹). |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (Đ). | Provides information on the average molecular weight (Mn and Mw) and the polydispersity of the copolymer. A monomodal distribution is indicative of a well-controlled polymerization. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The copolymer will exhibit a single Tg, intermediate between that of the respective homopolymers, indicating the formation of a random copolymer. |

Understanding the Copolymer Structure

A similar trend can be expected for the MMA-DCSM system, leading to a random distribution of the functional silyl groups along the polymer backbone.

Chemical Structure of the Copolymer and Cross-linked Network:

Caption: From linear copolymer to a cross-linked network.

Applications and Future Directions

The synthesis of poly(MMA-co-DCSM) provides a versatile platform for creating advanced materials. The reactive dichlorosilyl groups serve as handles for further chemical transformations.

-

Coatings and Adhesives: The ability to form a cross-linked network upon exposure to moisture makes these copolymers excellent candidates for durable, scratch-resistant coatings and moisture-curable adhesives.[7]

-

Surface Modification: The copolymer can be grafted onto surfaces containing hydroxyl groups (e.g., glass, silica) to impart new properties such as hydrophobicity or biocompatibility.

-

Biomaterials: The cross-linked networks can be used to encapsulate drugs or cells for controlled release applications. The surface of these materials can also be functionalized with biomolecules to improve their interaction with biological systems.[4]

-

Inorganic-Organic Hybrids: The silanol groups formed after hydrolysis can be co-condensed with other silicon alkoxides (e.g., tetraethyl orthosilicate, TEOS) through a sol-gel process to create well-defined inorganic-organic hybrid materials with enhanced mechanical and thermal properties.

The protocols outlined in this application note provide a robust foundation for researchers to explore the synthesis and application of these promising functional copolymers. Further investigations could focus on controlling the copolymer architecture (e.g., block vs. random copolymers) through controlled radical polymerization techniques to further tailor the material properties for specific applications.

References

-

Hosseini, M., et al. (2022). Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. ACS Omega. Available at: [Link]

-

Hosseini, M., et al. (2022). Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. National Institutes of Health. Available at: [Link]

-

Katirci, R., & Ozbay, S. (2021). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum. DergiPark. Available at: [Link]

-

RSC Publishing. (2024). Broad-spectrum lignin-based adhesives using thiol–silyl ether crosslinkers. Available at: [Link]

-

ACS Publications. (2026). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. Available at: [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation. Available at: [Link]

-

DeSimone, J. M., et al. (n.d.). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. eScholarship. Available at: [Link]

-

MDPI. (n.d.). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Available at: [Link]

-

ResearchGate. (2025). A Review of the Properties and Applications of Poly (Methyl Methacrylate) (PMMA). Available at: [Link]

-

ResearchGate. (2025). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. Available at: [Link]

-

ResearchGate. (n.d.). Polymerisation of dimethyl dichlorosilane in the presence of water. Available at: [Link]

-

Evonik. (2018). Silyl-Polyurethane Crosslinkers for Ambient Cure Topcoats With Fast Return-To-Service Times. YouTube. Available at: [Link]

-

Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Available at: [Link]

-

eScholarship. (n.d.). Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. Available at: [Link]

-

ACS Applied Polymer Materials. (2024). Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks. Available at: [Link]

-

ACS Publications. (n.d.). An Investigation of Free-Radical Copolymerization Propagation Kinetics of Styrene and 2-Hydroxyethyl Methacrylate. Available at: [Link]

-

Goodfellow. (2020). PMMA | Properties, applications and available forms | Material spotlight. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Monomer reactivity ratios for copolymerization of TMA with MMA, St, AN and VA. Available at: [Link]

-

Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis and polycondensation. Available at: [Link]

-

MDPI. (n.d.). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Available at: [Link]

-

ResearchGate. (2025). Measurements of monomer reactivity ratios for copolymerization of styrene and methyl methacrylate in carbon dioxide at vapor-liquid equilibrium state. Available at: [Link]

-

C.J. Brinker. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available at: [Link]

-

Allen. (n.d.). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of -. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 7. Broad-spectrum lignin-based adhesives using thiol–silyl ether crosslinkers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01355C [pubs.rsc.org]

- 8. cjps.org [cjps.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Controlled Radical Polymerization of 3-(Dichloromethylsilyl)propyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive guide provides a detailed exploration of controlled radical polymerization (CRP) techniques for the functional monomer, 3-(Dichloromethylsilyl)propyl methacrylate (DCMSPMA). Recognizing the unique potential of silicon-containing polymers in advanced materials and biomedical applications, this document offers a foundational understanding and practical protocols for the synthesis of well-defined polymers from this highly reactive monomer. Due to the hydrolytic sensitivity of the dichlorosilyl moiety, this guide emphasizes the critical importance of anhydrous reaction conditions. We present expertly crafted, albeit investigational, protocols for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), derived from established principles and successful polymerizations of analogous silyl methacrylates. Furthermore, we delve into the potential for post-polymerization modification of the reactive dichlorosilyl groups, opening avenues for the creation of novel functional and cross-linked materials.

Introduction: The Promise of Silicon-Containing Polymers and the Role of DCMSPMA

Silicon-containing polymers have garnered significant interest across diverse scientific and industrial fields, from drug delivery and biomaterials to advanced coatings and electronics.[1][2] Their unique properties, including biocompatibility, thermal stability, and tunable hydrophobicity, make them highly desirable for a wide range of applications.[3][4] The monomer, this compound (DCMSPMA), represents a particularly valuable building block for the synthesis of functional silicon-containing polymers. The presence of the highly reactive dichlorosilyl group provides a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functionalities or the formation of cross-linked networks.

Controlled radical polymerization (CRP) techniques, such as RAFT and ATRP, offer unparalleled control over polymer architecture, molecular weight, and dispersity, making them ideal for the synthesis of well-defined polymers from functional monomers like DCMSPMA.[5][6] However, the hydrolytic instability of the dichlorosilyl group presents a significant synthetic challenge that must be addressed with meticulous experimental design and execution. This guide provides the necessary framework to navigate these challenges and unlock the potential of DCMSPMA in advanced polymer synthesis.

The Critical Challenge: Hydrolytic Instability of the Dichlorosilyl Group

The dichlorosilyl moiety is highly susceptible to hydrolysis, reacting readily with water to form silanols, which can then condense to form siloxane bonds. This reactivity is a double-edged sword: while it provides a convenient route for post-polymerization cross-linking, it also necessitates the strict exclusion of water during polymerization to prevent premature side reactions and loss of control.

Key Considerations for Handling DCMSPMA:

-

Anhydrous Solvents and Reagents: All solvents and reagents must be rigorously dried and deoxygenated prior to use.

-

Inert Atmosphere: Polymerizations must be conducted under an inert atmosphere, such as dry argon or nitrogen, using Schlenk line or glovebox techniques.

-

Monomer Purification: DCMSPMA should be freshly distilled under reduced pressure before use to remove any hydrolyzed impurities and inhibitors.

Failure to adhere to these stringent conditions will likely result in poor control over the polymerization, leading to broad molecular weight distributions and ill-defined polymer structures.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of DCMSPMA: A Proposed Protocol

RAFT polymerization is a versatile CRP technique that can be adapted to a wide range of monomers.[3] The following protocol is a proposed starting point for the RAFT polymerization of DCMSPMA, based on successful procedures for other silyl methacrylates.[7]

Mechanism of RAFT Polymerization

Proposed Experimental Protocol for RAFT Polymerization of DCMSPMA

Materials:

-

This compound (DCMSPMA), freshly distilled

-

Azobisisobutyronitrile (AIBN), recrystallized

-

2-Cyano-2-propyl dithiobenzoate (CPDB) or other suitable RAFT agent

-

Anhydrous toluene or other suitable aprotic solvent

Procedure:

-

Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with dry argon.

-

Reagent Preparation: In the Schlenk flask, dissolve DCMSPMA (e.g., 1.0 g, 4.15 mmol), CPDB (e.g., 23.0 mg, 0.104 mmol, for a target DP of 40), and AIBN (e.g., 1.7 mg, 0.0104 mmol) in anhydrous toluene (e.g., 4 mL).

-

Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is placed in a preheated oil bath at 70 °C to initiate polymerization.

-

Monitoring: Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion and polymer molecular weight evolution by ¹H NMR and gel permeation chromatography (GPC), respectively.

-

Termination: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: The polymer is isolated by precipitation into a large excess of cold hexane, followed by filtration and drying under vacuum.

Expected Outcomes and Characterization

| Parameter | Target Value | Expected Outcome |

| Degree of Polymerization (DP) | 40 | Dependent on monomer conversion |

| Molecular Weight (Mn) | ~9650 g/mol | Linear increase with conversion |

| Polydispersity (Đ) | < 1.3 | Low and controlled |

Characterization Techniques:

-

¹H NMR: To determine monomer conversion and confirm polymer structure.

-

GPC: To determine molecular weight and polydispersity.

-

FTIR: To confirm the presence of characteristic functional groups.

Atom Transfer Radical Polymerization (ATRP) of DCMSPMA: A Proposed Protocol

ATRP is another powerful CRP technique that utilizes a transition metal catalyst to control the polymerization.[8] The following is a proposed protocol for the ATRP of DCMSPMA.

Mechanism of ATRP

Proposed Experimental Protocol for ATRP of DCMSPMA

Materials:

-

This compound (DCMSPMA), freshly distilled

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr), purified

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled

-

Anhydrous anisole or other suitable aprotic solvent

Procedure:

-

Reaction Setup: A Schlenk flask is charged with CuBr (e.g., 7.2 mg, 0.05 mmol) and a magnetic stir bar. The flask is sealed, evacuated, and backfilled with dry argon.

-

Reagent Addition: Anhydrous anisole (e.g., 2 mL), PMDETA (e.g., 10.4 µL, 0.05 mmol), DCMSPMA (e.g., 1.2 g, 5.0 mmol), and EBiB (e.g., 7.3 µL, 0.05 mmol, for a target DP of 100) are added sequentially via degassed syringes.

-

Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles.

-

Polymerization: The flask is placed in a thermostated oil bath at 60 °C.

-

Monitoring and Termination: Similar to the RAFT procedure, the reaction is monitored by ¹H NMR and GPC. The polymerization is stopped by cooling and exposing the mixture to air, which oxidizes the copper catalyst.

-

Purification: The reaction mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation in cold hexane.

Expected Outcomes and Characterization

| Parameter | Target Value | Expected Outcome |

| Degree of Polymerization (DP) | 100 | Dependent on monomer conversion |

| Molecular Weight (Mn) | ~24100 g/mol | Linear increase with conversion |

| Polydispersity (Đ) | < 1.2 | Low and controlled |

Post-Polymerization Modification of Poly(DCMSPMA)

The true utility of poly(DCMSPMA) lies in the reactivity of its pendent dichlorosilyl groups.[9] These groups can undergo a variety of transformations to yield functional or cross-linked materials.

Hydrolysis and Cross-linking

Controlled exposure of poly(DCMSPMA) to moisture will lead to the hydrolysis of the dichlorosilyl groups to form silanols. These silanols can then undergo condensation to form a cross-linked siloxane network, transforming the polymer into an insoluble gel. The extent of cross-linking can be controlled by the amount of water introduced and the reaction conditions.

Functionalization with Alcohols and Amines

The dichlorosilyl groups can be readily reacted with nucleophiles such as alcohols and amines to introduce a variety of functional groups onto the polymer backbone. This allows for the tuning of the polymer's properties, such as its solubility, hydrophilicity, and bio-adhesion. For example, reaction with a drug molecule containing a hydroxyl or amine group could be a route to covalently tethered drug-polymer conjugates for controlled release applications.

Conclusion

The controlled radical polymerization of this compound presents both a significant challenge and a tremendous opportunity. The hydrolytic instability of the monomer necessitates stringent anhydrous and anaerobic reaction conditions. However, by adapting established RAFT and ATRP protocols for related silyl methacrylates, well-defined polymers with highly reactive dichlorosilyl side chains can be synthesized. These polymers are versatile platforms for the creation of novel functional and cross-linked materials with potential applications in drug delivery, biomaterials, and advanced coatings. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this promising monomer.

References

-

Sigma-Aldrich. 3-(Trimethoxysilyl)propyl methacrylate 98%. Retrieved from [Link]

-

Chemsrc. 3-[Dichloro(methyl)silyl]propyl methacrylate. Retrieved from [Link]

- Fawcett, A. S., & Dove, A. P. (2017).

- Anastasaki, A., Nikolaou, V., Jones, G. R., & Haddleton, D. M. (2016). Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers. Journal of the American Chemical Society, 138(23), 7246–7249.

- Gondi, S. R., & Konkolewicz, D. (2007). End Group Reactions of RAFT-Prepared (Co)Polymers.

- Boyer, C., Corrigan, N. A., & An, Z. (2017). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. Chemical Society Reviews, 46(5), 1267-1309.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Truong, N. P., Jones, G. R., Bradford, K. G., Konkolewicz, D., & Anastasaki, A. (2020). Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers. Journal of the American Chemical Society, 142(19), 8632-8640.

-

Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). ICRTG. Retrieved from [Link]

-

Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Surfaces. Retrieved from [Link]

-

Wuts, P. G. (n.d.). Protective Groups. Retrieved from [Link]

- Vo, C. D., & Armes, S. P. (2009). Silicon–polymer hybrid materials for drug delivery. Advanced Drug Delivery Reviews, 61(11), 941-954.

- Sheiko, S. S. (2023).

- Li, C., & Liu, J. (2018).

- Zhang, L., & Liu, Y. (2015). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. Polymers, 7(8), 1538-1555.

- Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.

- Truong, N. P., Jones, G. R., Bradford, K. G., Konkolewicz, D., & Anastasaki, A. (2020). Effective Controlled Radical Polymerization Methods: A Comparison of RAFT and ATRP.

- Krys, P., & Matyjaszewski, K. (2017). Porous Copolymers of 3-(Trimethoxysilyl)

- Colas, A., & Curtis, J. (2004).

- Topham, P. D., Sandon, N., Read, E. S., Madsen, J., Ryan, A. J., & Armes, S. P. (2008). Facile Synthesis of Well-Defined Hydrophilic Methacrylic Macromonomers Using ATRP and Click Chemistry. Macromolecules, 41(24), 9542–9547.

- Yamago, S. (2012). Cooperative reduction of various RAFT polymer terminals using hydrosilane and thiol via polarity reversal catalysis.

-

Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Direct polymerization of functional monomers. Retrieved from [Link]

- Boujmal, W., Zarrouk, H., & El Kacem, K. (2019). Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites.

- Hui, J., Dong, Z., Shi, Y., Fu, Z., & Yang, W. (2012). Controlled Radical Polymerization of Chloroprene and the Synthesis of Novel Polychloroprene-Based Block Copolymers by the RAFT Methodology. RSC Advances, 2(1), 134-141.

- Ledesma, A., & Leiza, J. R. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Molecules, 26(15), 4618.

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

-

Chemistry For Everyone. (2023, September 24). What Is Controlled Radical Polymerization (CRP)? [Video]. YouTube. [Link]

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative reduction of various RAFT polymer terminals using hydrosilane and thiol via polarity reversal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients [mdpi.com]

- 8. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]

Enhancing Interfacial Adhesion in Composites: Application Notes and Protocols for 3-(Dichloromethylsilyl)propyl Methacrylate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-(Dichloromethylsilyl)propyl methacrylate as an adhesion promoter in composite materials. This document outlines the fundamental mechanism of action, detailed protocols for application, and methods for characterizing the enhanced interfacial adhesion.

Introduction: The Critical Role of Interfacial Adhesion

The performance of composite materials is critically dependent on the strength and durability of the interface between the reinforcing filler and the polymer matrix. A strong interface is essential for efficient stress transfer from the matrix to the filler, thereby enhancing the mechanical properties of the composite. However, the inherent chemical incompatibility between inorganic fillers (e.g., glass, silica, metal oxides) and organic polymer matrices often leads to poor interfacial adhesion, limiting the overall performance of the composite.

Silane coupling agents are bifunctional molecules that act as a molecular bridge at the interface, promoting adhesion between dissimilar materials.[1] this compound is a potent adhesion promoter designed to enhance the interfacial bonding in a wide range of composite systems. Its unique molecular structure features a dichloromethylsilyl group that can form strong covalent bonds with inorganic substrates and a methacrylate functional group that can copolymerize with a variety of polymer matrices.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄Cl₂O₂Si | |

| Molecular Weight | 241.187 g/mol | |

| Appearance | Colorless to Almost colorless clear liquid | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 270.1 ± 23.0 °C at 760 mmHg | |

| Flash Point | 117.1 ± 22.6 °C |

Mechanism of Adhesion Promotion

The efficacy of this compound as an adhesion promoter stems from its dual reactivity. The mechanism can be understood as a two-step process:

-

Hydrolysis and Condensation: The dichloromethylsilyl end of the molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers or substrates, forming stable covalent bonds (Si-O-Substrate). This process effectively anchors the silane molecule to the inorganic surface.[1]

-

Copolymerization: The methacrylate functional group at the other end of the molecule is available to participate in the polymerization reaction of the matrix resin. During the curing process, the methacrylate group forms covalent bonds with the polymer chains, thus creating a strong and durable link between the inorganic filler and the organic matrix.[2][3] This chemical bridge facilitates efficient stress transfer, leading to improved mechanical properties of the composite.[3]

Experimental Protocols

The following protocols provide a general framework for the application of this compound. Optimization of concentrations, reaction times, and curing conditions may be necessary for specific composite systems.

Materials and Equipment

-

This compound

-

Inorganic filler/substrate (e.g., glass fibers, silica particles)

-

Polymer matrix resin and curing agents

-

Solvent (e.g., ethanol, acetone, toluene)

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Beakers, magnetic stirrer, and stir bars

-

Ultrasonic bath

-

Drying oven

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[4][5][6] It may also cause respiratory irritation.[4] Always work in a well-ventilated fume hood and wear appropriate PPE.[6] In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[6] Consult the Safety Data Sheet (SDS) for detailed information on hazards and safe handling practices.[4][6]

Protocol for Surface Treatment of Inorganic Fillers

This protocol describes the treatment of inorganic fillers with this compound to improve their compatibility with a polymer matrix.

Step-by-Step Procedure:

-

Surface Cleaning: Thoroughly clean the inorganic filler to remove any surface contaminants. This can be achieved by washing with a strong soap, followed by rinsing with deionized water and a suitable organic solvent (e.g., acetone, ethanol), and then drying in an oven.[7] For particulate fillers, sonication in the solvent can be effective.

-

Preparation of Silane Solution: Prepare a 1-5% (by weight) solution of this compound in a suitable solvent. A common solvent system is a 95:5 mixture of ethanol and water.

-

Hydrolysis of Silane: Adjust the pH of the silane solution to 4-5 with acetic acid.[8] This acidic condition catalyzes the hydrolysis of the dichloromethylsilyl groups to silanols.[2][9] Allow the solution to stir for approximately 15-30 minutes to ensure complete hydrolysis.

-

Filler Treatment: Immerse the cleaned and dried filler in the hydrolyzed silane solution. Stir the mixture for 1-2 hours at room temperature to allow the silanols to react with the hydroxyl groups on the filler surface.

-

Rinsing: After the treatment, filter and rinse the filler with the same solvent used for the solution preparation to remove any unreacted silane.

-

Drying/Curing: Dry the treated filler in an oven at a temperature appropriate for the filler and to promote the condensation reaction between the silane and the filler surface. A typical drying temperature is 80-120°C for 1-2 hours. The dried, surface-modified filler is now ready for incorporation into the polymer matrix.

Protocol for Composite Fabrication

The method of composite fabrication will depend on the specific polymer matrix and filler type. The following is a general procedure for incorporating the surface-treated filler into a polymer matrix.

-

Dispersion: Disperse the surface-treated filler into the liquid polymer resin or a solution of the polymer. Mechanical stirring, high-shear mixing, or sonication can be used to achieve a uniform dispersion.

-

Degassing: If applicable, degas the mixture under vacuum to remove any entrapped air bubbles, which can act as stress concentration points and degrade the mechanical properties of the composite.

-

Curing: Add the curing agent or initiator to the mixture and cure the composite according to the manufacturer's recommendations for the polymer matrix. The curing process will initiate the copolymerization of the methacrylate groups of the silane with the polymer matrix.

-

Post-Curing: A post-curing step at an elevated temperature may be necessary to ensure complete polymerization and to maximize the crosslink density at the interface.

Characterization of Interfacial Adhesion

Several analytical techniques can be employed to verify the successful application of the adhesion promoter and to evaluate the improvement in interfacial adhesion.

| Technique | Purpose | Expected Outcome |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical bonding of the silane to the filler surface. | Appearance of new peaks corresponding to Si-O-Si and Si-O-filler bonds.[2][8][10] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology of the composite fracture surface. | Improved filler dispersion and reduced pull-out of fillers from the matrix, indicating better adhesion.[8] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the composite. | Increased thermal stability of the composite with the treated filler due to stronger interfacial bonding.[10] |

| Mechanical Testing (e.g., tensile, flexural, impact tests) | To quantify the improvement in the mechanical properties of the composite. | Significant increase in tensile strength, flexural strength, and Young's modulus.[3][11][12] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor mechanical properties | Incomplete hydrolysis of the silane. | Ensure proper pH adjustment (4-5) and sufficient hydrolysis time. |

| Insufficient cleaning of the filler surface. | Use a more rigorous cleaning procedure to remove all contaminants. | |

| Agglomeration of fillers. | Improve dispersion of the treated filler in the matrix using high-shear mixing or sonication. | |

| Inconsistent results | Inconsistent application of the silane. | Ensure uniform coating of the filler by maintaining consistent treatment parameters (concentration, time, temperature). |

| Moisture contamination of the silane. | Store the silane in a dry, inert atmosphere to prevent premature hydrolysis.[7] |

Conclusion

This compound is a highly effective adhesion promoter for enhancing the interfacial bonding in a wide range of composite materials. By following the detailed protocols and understanding the underlying mechanism, researchers can significantly improve the mechanical performance and durability of their composites. The key to successful application lies in meticulous surface preparation, controlled hydrolysis of the silane, and proper incorporation of the treated filler into the polymer matrix.

References

- 3-(Trimethoxysilyl)propyl methacrylate (M6514) - Product Information Sheet. (n.d.). Sigma-Aldrich.

- The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. (2010). ResearchGate.

- Grafting of 3-(trimethoxysilyl)propyl methacrylate onto polypropylene and use as a coupling agent in viscose fiber/polypropylene composites. (n.d.). ResearchGate.

- Investigation on Effect of 3-Trimethoxysilyl Propyl Methacrylate based Nano-ZnO/CTF Nanocomposite Hydrogel- Synthesis and Characterization. (2025). NanoNEXT - Asian Research Association.

- Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation. (2023). MDPI.

- Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. (2024). NIH.

- 3-[Dimethoxy(methyl)silyl]propyl Methacrylate | 14513-34-9. (n.d.). TCI Chemicals.

- 3-(Trimethoxysilyl)propyl Methacrylate (stabilized with BHT). (n.d.). TCI Chemicals.

- CAS#:18301-56-9 | 3-[Dichloro(methyl)silyl]propyl methacrylate. (n.d.). Chemsrc.

- Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. (n.d.). ResearchGate.

- sigma-aldrich. (n.d.). Sevron Safety Solutions.

- Silane Adhesion Promoters The Role in Adhesion. (2023). Daken Chemical.